Antacid-Stable Absorption: AS-924 vs. Cefteram Pivoxil
Under ranitidine pretreatment, the absorption of the comparator prodrug cefteram pivoxil was significantly impaired, whereas that of ceftizoxime alapivoxil (AS-924) remained unchanged. AS-924 therefore provides predictable oral bioavailability independent of gastric pH [1].
| Evidence Dimension | Pharmacokinetic robustness under elevated gastric pH (ranitidine pretreatment) |
|---|---|
| Target Compound Data | Cmax and AUC of ceftizoxime (active moiety) not affected; cumulative urinary excretion (0–24 h) unchanged by ranitidine |
| Comparator Or Baseline | Cefteram pivoxil (CTER-PI): Cmax of cefteram decreased by 32%, AUC decreased by 38%, cumulative urinary excretion (0–24 h) decreased by 37% under identical ranitidine pretreatment |
| Quantified Difference | 32% reduction in Cmax, 38% reduction in AUC, 37% reduction in urinary recovery for the comparator; no significant change for AS-924 |
| Conditions | Randomized, cross-over study in 8 healthy adult male volunteers; ranitidine pretreatment; oral administration of AS-924 and CTER-PI |
Why This Matters
For procurement, this evidence demonstrates that AS-924 will maintain consistent systemic exposure in patients receiving acid-suppressive therapies, avoiding the therapeutic failures associated with cefteram pivoxil.
- [1] Totsuka K, Shimizu K, Mori N, Sugihara T, Sakai A, Yamaji S, Michisuji Y, Shinohara Y, Kubo A, Tokuoka H. Effect of antacid pretreatment on the pharmacokinetics of AS-924, a novel ester-type cephem antibiotic—comparison with cefteram-pivoxil. Int J Antimicrob Agents. 2001 Nov;18(5):477-82. doi: 10.1016/s0924-8579(01)00445-9. PMID: 11711264. View Source
